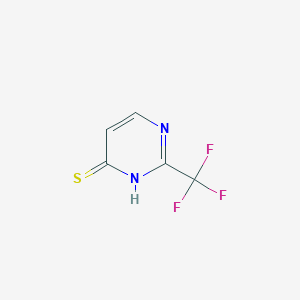

2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYENIYCBTUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398282 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-43-5 | |

| Record name | 2-(Trifluoromethyl)-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Trifluoromethyl Pyrimidine 4 3h Thione and Its Derivatives

Established Synthetic Routes to the 2-(Trifluoromethyl)pyrimidine-4(3H)-thione Core

The construction of the this compound framework can be achieved through several synthetic avenues, primarily relying on the principles of multi-step organic synthesis and cyclocondensation reactions. These methods offer access to the target heterocycle by forming the pyrimidine (B1678525) ring from acyclic precursors.

Multi-step Organic Synthesis Approaches

A common and established multi-step approach to this compound involves the condensation of a trifluoromethyl-containing N-C-N synthon with a C-C-C building block. A representative synthesis starts with the reaction of ethyl 4,4,4-trifluoroacetoacetate with thiourea (B124793). This reaction is a variation of the classical pyrimidine synthesis.

The initial step involves the preparation of ethyl 4,4,4-trifluoroacetoacetate, which can be synthesized via a Claisen condensation between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) using a base such as sodium ethoxide. google.comgoogle.com The subsequent reaction of the purified β-ketoester with thiourea in the presence of a base, typically an alkoxide like sodium ethoxide, leads to the cyclization and formation of the pyrimidinethione ring. The trifluoromethyl group is introduced at the 2-position of the pyrimidine ring through the use of trifluoroacetamidine (B1306029), which can be condensed with β-dicarbonyl compounds. core.ac.uk

A plausible synthetic sequence is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide, Organic solvent | Ethyl 4,4,4-trifluoroacetoacetate |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate, Thiourea | Sodium ethoxide, Ethanol, Reflux | This compound |

This method allows for the construction of the desired heterocyclic core with the trifluoromethyl group strategically placed at the 2-position. The choice of reactants and conditions can be adapted to synthesize a variety of substituted derivatives.

Condensation and Cyclization Reactions in Pyrimidinethione Formation (e.g., [3+3], [4+2] Heterocyclizations)

The formation of the pyrimidinethione ring is fundamentally a cyclocondensation process. These reactions can be mechanistically categorized into different modes of heterocyclization, such as [3+3] and [4+2] cycloadditions.

In a [3+3] cyclization approach, two three-atom fragments are combined to form the six-membered pyrimidine ring. For the synthesis of this compound, this could involve the reaction of a 1,3-dicarbonyl compound (the C-C-C fragment) with an amidine or thiourea derivative (the N-C-N fragment). The reaction of fluorinated acetoacetates with amidines under microwave irradiation is an example of such a strategy to produce fluoroalkyl pyrimidines. mdpi.com

A [4+2] cycloaddition strategy involves the reaction of a four-atom component with a two-atom component. For instance, 2-trihalomethyl-1,3-diaza-1,3-butadienes can react with ketenes (generated in situ from acyl chlorides) in a non-concerted [4+2] cycloaddition process to yield pyrimidin-4-one derivatives. researchgate.net Subsequent thionation, for example using Lawesson's reagent, could then provide the desired pyrimidinethione.

These cyclization strategies provide a versatile platform for the synthesis of a wide array of pyrimidine derivatives by varying the substitution patterns on the initial acyclic fragments.

Catalytic and Solvent-Free Reaction Conditions in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This has led to the exploration of catalytic and solvent-free conditions for the synthesis of pyrimidine derivatives, including pyrimidinethiones. The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic example that has been extensively adapted to these modern synthetic principles. nih.govhilarispublisher.com

While the direct synthesis of this compound via a three-component Biginelli reaction is less common due to the nature of the required trifluoromethylated starting material, the principles of catalysis and solvent-free synthesis are highly relevant. For instance, the condensation of ethyl acetoacetate, an aldehyde, and thiourea to form dihydropyrimidinethiones has been successfully carried out under solvent-free conditions using various catalysts, including Brønsted acidic ionic liquids, and even under ball milling conditions without any catalyst. mdpi.comsemanticscholar.orgjsynthchem.com

These methods offer several advantages:

Reduced environmental impact: Elimination of volatile organic solvents.

Increased efficiency: Often shorter reaction times and simpler work-up procedures.

Atom economy: One-pot reactions minimize waste from intermediate isolation and purification steps.

The application of these green chemistry principles to the synthesis of this compound and its derivatives is an active area of research, aiming to provide more sustainable and efficient access to these valuable compounds.

Chemical Reactivity Profiles and Derivatization Strategies

The chemical reactivity of this compound is characterized by the interplay of its key functional groups: the thione/thiol moiety, the pyrimidine ring, and the electron-withdrawing trifluoromethyl group. This combination of features allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Thione-Thiol Tautomerism and its Influence on Reactivity

This compound can exist in two tautomeric forms: the thione form and the thiol form (2-(trifluoromethyl)pyrimidine-4-thiol). This tautomerism is a crucial aspect of its chemistry, as the reactivity of the molecule is highly dependent on which tautomer is present under the reaction conditions.

The equilibrium between the thione and thiol forms is influenced by several factors, including the solvent, temperature, and pH. In general, polar solvents and self-association tend to favor the thione form, while in dilute solutions of nonpolar solvents, the thiol form may predominate. cdnsciencepub.com Quantum mechanical studies on the parent 2-mercaptopyrimidine (B73435) have shown that in the gas phase, the thiol form is more stable, whereas in aqueous solution, the thione form is favored. nih.govacs.orgacs.org

The presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to influence the acidity of the N-H and S-H protons, thereby affecting the tautomeric equilibrium. The thiol tautomer possesses an aromatic pyrimidine ring, which contributes to its stability.

The differential reactivity of the two tautomers is significant. The thione form can act as a nucleophile through the sulfur atom in S-alkylation reactions. The thiol form, on the other hand, can undergo reactions typical of thiols, such as oxidation to disulfides. The aromatic thiol can also participate in nucleophilic substitution reactions on the pyrimidine ring, where the thiol group can be displaced.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the ring nitrogens and the trifluoromethyl group.

A common strategy for derivatization involves converting the thione/thiol group into a better leaving group. For instance, the corresponding 4-chloro-2-(trifluoromethyl)pyrimidine (B49514) can be synthesized and subsequently reacted with a variety of nucleophiles. The chlorine atom at the 4-position is highly activated towards nucleophilic displacement. In general, for nucleophilic substitution on chloropyrimidines, the 4-position is more reactive than the 2-position. stackexchange.com

The reactivity of the C-4 position allows for the introduction of a wide range of substituents by reaction with various nucleophiles.

| Nucleophile | Product Type |

| Amines (R-NH2) | 4-Aminopyrimidines |

| Alkoxides (R-O-) | 4-Alkoxypyrimidines |

| Thiolates (R-S-) | 4-(Alkyl/Aryl)thiopyrimidines |

The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines and their subsequent use in nucleophilic substitution reactions has been reported, demonstrating the utility of this approach for creating diverse pyrimidine libraries. sciprofiles.comthieme.de A similar strategy can be envisioned for the 2-(trifluoromethyl) analogue, making it a valuable precursor for the synthesis of a multitude of functionalized pyrimidines.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack. The additional presence of a strong electron-withdrawing trifluoromethyl group at the C-2 position further reduces the electron density of the ring, making electrophilic substitution reactions challenging.

Generally, electrophilic substitution on the pyrimidine ring, such as nitration or halogenation, requires harsh reaction conditions and often results in low yields. The substitution typically occurs at the C-5 position, which is the most electron-rich position in the pyrimidine nucleus. For related pyrimidine systems, activating groups are often necessary to promote electrophilic substitution.

Detailed research findings on the direct electrophilic substitution on this compound are not extensively documented in the reviewed literature. However, studies on analogous pyrimidine structures provide insight into potential reaction pathways. For instance, the nitration of 2-methylpyrimidine-4,6-dione with mixed acids (HNO₃ and H₂SO₄) has been reported to proceed, suggesting that under forcing conditions, electrophilic substitution on a deactivated pyrimidine ring is feasible.

Further investigation is required to fully elucidate the scope and limitations of electrophilic substitution reactions on the this compound core.

Oxidation and Reduction Pathways

The thione group and the pyrimidine ring in this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation:

The oxidation of the thione functionality can lead to the formation of the corresponding pyrimidin-4(3H)-one or other oxidized sulfur species. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions. For instance, the oxidation of substituted 2-thiouracils with ozone and 3,3-dimethyl-1,2-dioxirane has been shown to yield desulfurized products. The general oxidative metabolism of pyrimidines can proceed through pathways that ultimately lead to ring opening and degradation to smaller molecules like carbon dioxide, ammonia, and β-alanine. researchgate.netwikipedia.orgcreative-proteomics.com

Reduction:

The reduction of the pyrimidine ring and the thione group can be achieved using various reducing agents. The reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-thiones with sodium borohydride (B1222165) (NaBH₄) has been reported to yield mixtures of dihydro- and tetrahydro-pyrimidine-2(1H)-thiones. rsc.org The regioselectivity of the reduction is influenced by the reaction conditions and the substituents on the pyrimidine ring. rsc.org Sodium borohydride is a versatile reducing agent for carbonyl and imine functionalities and its application to pyrimidine-thiones highlights a potential pathway for the synthesis of reduced derivatives of this compound. masterorganicchemistry.comnumberanalytics.comorganic-chemistry.orglibretexts.org

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Ozone, 3,3-dimethyl-1,2-dioxirane | Desulfurized pyrimidinones | - |

| Reduction | Sodium Borohydride (NaBH₄) | Dihydro- and Tetrahydro-pyrimidinethiones | rsc.org |

Functional Group Interconversions and Modulations

The thione group in this compound is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

One of the most common transformations is S-alkylation , where the sulfur atom acts as a nucleophile. Treatment with alkyl halides in the presence of a base readily affords 4-(alkylthio)-2-(trifluoromethyl)pyrimidines. This reaction is a cornerstone for creating libraries of compounds with modified properties.

Another important functional group interconversion is the conversion of the thione to the corresponding pyrimidin-4(3H)-one . This can be achieved through oxidation, as mentioned previously, or via other synthetic methods.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods provide detailed information regarding the electronic and vibrational states of a molecule, as well as the connectivity and chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for probing the environments of other NMR-active nuclei, such as ¹⁹F.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons in the pyrimidine (B1678525) ring and the N-H proton. The chemical shifts (δ) and coupling constants (J) would provide information about their electronic environment and spatial relationships with neighboring nuclei.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the thiocarbonyl group (C=S), and the trifluoromethyl group.

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and integrity of the trifluoromethyl group, likely showing a singlet in the absence of other fluorine atoms.

Interactive Data Table: Expected NMR Spectroscopic Data for 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 12.5 - 13.5 | Broad Singlet | - | N-H |

| ¹H | 7.0 - 7.5 | Doublet | 4.0 - 6.0 | H-5 |

| ¹H | 8.0 - 8.5 | Doublet | 4.0 - 6.0 | H-6 |

| ¹³C | 175 - 185 | Singlet | - | C=S (C-4) |

| ¹³C | 150 - 160 | Quartet | 35 - 45 (¹JCF) | CF₃ |

| ¹³C | 145 - 155 | Singlet | - | C-2 |

| ¹³C | 140 - 150 | Singlet | - | C-6 |

| ¹³C | 115 - 125 | Singlet | - | C-5 |

| ¹⁹F | -60 to -70 | Singlet | - | CF₃ |

Infrared (IR) Spectroscopy for Characteristic Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key expected vibrational bands for this compound would include:

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

C=C and C=N stretches: A series of sharp bands in the aromatic region of 1500-1650 cm⁻¹.

C=S stretch: A characteristic absorption in the region of 1100-1250 cm⁻¹.

C-F stretches: Strong, intense absorptions in the region of 1000-1350 cm⁻¹ are characteristic of the trifluoromethyl group.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H Stretching |

| 1600 - 1650 | Medium | C=N Stretching |

| 1550 - 1600 | Medium | C=C Stretching |

| 1100 - 1350 | Strong | C-F Stretching (CF₃) |

| 1100 - 1250 | Medium | C=S Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| [M]⁺ | High | Molecular Ion |

| [M - F]⁺ | Moderate | Loss of a fluorine atom |

| [M - CF₃]⁺ | Moderate | Loss of the trifluoromethyl group |

| [M - S]⁺ | Low | Loss of a sulfur atom |

| [C₄H₃N₂S]⁺ | Moderate | Pyrimidine-thione fragment after loss of CF₃ |

Solid-State Structural Determination

While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Confirmation

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 825 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl Pyrimidine 4 3h Thione Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of the molecule, predicting its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For 2-(Trifluoromethyl)pyrimidine-4(3H)-thione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and determine its ground-state electronic energy. acs.org These studies reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The stability of the molecule is assessed by analyzing its total energy and vibrational frequencies. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. DFT also allows for the investigation of different tautomeric forms, such as the thione and thiol forms of the pyrimidine (B1678525) ring, to determine their relative stabilities. For similar pyrimidine-2-thiones, computational studies are crucial for understanding their molecular and electronic behavior. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine-Thione System using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | ~1.68 Å |

| C-N (ring) | ~1.38 - 1.41 Å | |

| C-CF3 | ~1.50 Å | |

| Bond Angle | N-C-N | ~118° |

| C-C-C (ring) | ~120° | |

| Dihedral Angle | Ring Puckering | Varies (near planar) |

| Note: Data is illustrative, based on typical values for related heterocyclic thiones. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgmalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the sulfur atom of the thione group and the π-system of the pyrimidine ring. The LUMO, conversely, is likely distributed over the electron-deficient pyrimidine ring and significantly influenced by the highly electronegative trifluoromethyl group. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. malayajournal.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This analysis helps predict how the molecule will interact with other species, such as electrophiles and nucleophiles. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron Donor |

| LUMO | -1.8 eV | Electron Acceptor |

| Energy Gap (ΔE) | 4.7 eV | Indicator of Stability |

| Note: These values are representative examples for similar heterocyclic compounds. malayajournal.org |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for interpretation.

In the MEP map of this compound, distinct regions of charge can be identified:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the lone pairs of the sulfur and nitrogen atoms. researchgate.netmdpi.com

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas would be found around the hydrogen atoms attached to the nitrogen and the electron-withdrawing trifluoromethyl group.

Neutral Potential (Green): These regions indicate nonpolar areas of the molecule.

The MEP surface provides a clear, intuitive picture of the molecule's charge distribution, offering insights into intermolecular interactions, such as hydrogen bonding. mdpi.com

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the conformational landscape and dynamic properties of molecules, which are crucial for understanding their behavior in different environments.

Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) of the molecule and determining their relative energies. The pyrimidine ring in such structures can adopt various conformations, such as a twisted boat or a more planar form. brieflands.com

Computational methods are used to systematically explore the potential energy surface by rotating key dihedral angles. Each resulting conformation is then subjected to geometry optimization and energy minimization to find the most stable, low-energy structures. brieflands.com This analysis is critical for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. For pyrimidine-embedded cyclic molecules, conformational flexibility or rigidity can be a key determinant of their function. frontiersin.org

Molecular Dynamics (MD) simulations provide a way to observe the conformational flexibility and structural dynamics of a molecule over time. rsc.org In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion.

An extensive search of scientific literature and databases has been conducted to gather information on the computational chemistry and theoretical investigations into the electronic relaxation mechanisms and photophysical properties of this compound.

Despite a thorough review of available resources, no specific theoretical studies, detailed research findings, or data tables pertaining to the electronic relaxation mechanisms and photophysical properties of this compound could be located. The existing research on related compounds, such as other fluorinated pyrimidine-thiones or different thio-substituted heterocycles, does not provide the specific data required to accurately and scientifically address the outlined topic for this particular compound.

Therefore, section "4.3. Theoretical Insights into Electronic Relaxation Mechanisms and Photophysical Properties" cannot be completed at this time due to the absence of relevant scientific data.

Design and Synthesis of Analogues and Derivatives of 2 Trifluoromethyl Pyrimidine 4 3h Thione

Structural Modifications on the Pyrimidine (B1678525) Ring System

Research in this area has often focused on reactions at the nitrogen atoms and the carbon at the 6-position. For instance, alkylation, arylation, and acylation at the N1 and N3 positions can be achieved, leading to a diverse array of substituted derivatives. The choice of substituent can influence the tautomeric equilibrium of the pyrimidine-4(3H)-thione system.

Furthermore, the synthesis of related dihydropyrimidine-2-thione derivatives has been explored, where various substituents can be introduced at the 4- and 6-positions of the pyrimidine ring. rsc.orgekb.eg For example, a series of 4-(substituted phenyl)-6-(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide derivatives have been synthesized, demonstrating the feasibility of introducing diverse aryl groups at the C4 position. rsc.org

A common synthetic approach involves the Biginelli reaction or similar multicomponent reactions, which allow for the construction of the dihydropyrimidine (B8664642) core with various substituents in a single step. nih.gov Starting materials for such syntheses can include β-dicarbonyl compounds bearing a trifluoromethyl group, aldehydes, and (thio)urea.

Table 1: Examples of Structural Modifications on Related Pyrimidine Ring Systems

| Starting Material/Core | Reagents and Conditions | Modification | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Chalcones and Thiourea (B124793) | Ethanolic KOH, reflux | Cyclocondensation | Dihydropyrimidine-2-thiones | nih.gov |

| Ethyl trifluoroacetoacetate, Substituted Aldehydes, Thiourea | Multicomponent Reaction | Construction of substituted dihydropyrimidine ring | 6-(Trifluoromethyl)dihydropyrimidine-2-thiones | rsc.org |

| 3-acetyl-1-methylpyrrole, Substituted thiophene-2-carbaldehyde, Thiourea | Ethanolic KOH, reflux | Synthesis of pyrrole (B145914) and thiophene (B33073) substituted dihydropyrimidines | 6-(1-Methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Investigation of Substituent Effects on the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry due to its unique properties. It is a strong electron-withdrawing group, highly lipophilic, and metabolically stable. The introduction of a CF3 group can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. While direct chemical modification of the CF3 group itself is challenging and less common, research efforts are more focused on understanding how its presence influences the reactivity and properties of the parent molecule and its derivatives.

The potent electron-withdrawing nature of the CF3 group at the 2-position of the pyrimidine ring enhances the acidity of the N-H protons and influences the electron density of the entire heterocyclic system. This electronic effect can impact the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for biological receptor binding.

In the broader context of drug design, the substitution of a methyl group with a trifluoromethyl group is a common strategy to enhance metabolic stability and binding affinity. The CF3 group's ability to engage in favorable interactions with biological targets has been a subject of significant study. While specific studies on modifying the CF3 group on 2-(trifluoromethyl)pyrimidine-4(3H)-thione are not extensively documented, the rationale for its inclusion in derivative design is well-established. For instance, the presence of a trifluoromethyl group in the 5-position of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been explored to improve the bioavailability of new compounds. mdpi.com

Development of Fused Heterocyclic Systems Incorporating the this compound Moiety (e.g., Thiazolo[4,5-d]pyrimidines, Thieno[2,3-b]pyridines)

A significant area of synthetic exploration involves the use of the this compound scaffold as a building block for the construction of fused heterocyclic systems. The pyrimidine-thione moiety provides reactive sites that can be exploited for annulation reactions, leading to the formation of bicyclic and polycyclic structures. These fused systems often exhibit unique pharmacological properties due to their rigid structures and extended π-systems.

Thiazolo[4,5-d]pyrimidines:

The synthesis of thiazolo[4,5-d]pyrimidines containing a trifluoromethyl group is a well-documented area of research. mdpi.com These compounds are considered purine (B94841) analogues and have shown a range of biological activities. A common synthetic route to 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines involves the cyclocondensation of a substituted 4-amino-2-thioxo-1,3-thiazole-5-carboxamide with trifluoroacetic anhydride. mdpi.com The resulting 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comd-nb.infothiazolo[4,5-d]pyrimidin-7(6H)-ones can be further modified. For example, the 7-oxo group can be converted to a 7-chloro group using phosphorus oxychloride, which then serves as a versatile handle for the introduction of various amino substituents via nucleophilic substitution. mdpi.com

Thieno[2,3-b]pyridines and Related Systems:

The fusion of a thiophene ring to a trifluoromethyl-substituted pyridine (B92270) or pyrimidine core has also been an active area of investigation. For example, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione has been used as a starting material to prepare ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate, which can then be cyclized to form ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate. researchgate.net This thieno[2,3-b]pyridine (B153569) derivative can be further elaborated to construct more complex fused systems, such as pyridothienopyrimidines. researchgate.net

Table 2: Synthesis of Fused Heterocyclic Systems from Trifluoromethyl-Substituted Precursors

| Precursor | Reagents and Conditions | Fused System | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 4-Amino-2-thioxo-1,3-thiazole-5-carboxamides | Trifluoroacetic anhydride, reflux | Thiazolo[4,5-d]pyrimidine | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-ones | mdpi.com |

| 3-Cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione | Ethyl chloroacetate, then cyclization | Thieno[2,3-b]pyridine | 3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines | researchgate.net |

| 3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide | Acetic acid, heating | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 3-Amino-2-methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Combinatorial and High-Throughput Synthetic Approaches for Derivative Libraries

While specific high-throughput synthesis of this compound derivative libraries is not extensively detailed in the available literature, the principles of combinatorial chemistry are highly applicable to this scaffold. The amenability of the pyrimidine-thione core to various modifications makes it an ideal candidate for the parallel synthesis of large libraries of compounds for screening purposes.

Methodologies for the parallel synthesis of related condensed pyrimidine-thiones have been developed. researchgate.net These approaches often utilize solid-phase or solution-phase combinatorial techniques to rapidly generate a multitude of derivatives from a common intermediate. For instance, a library of pyrimidine-thiones can be created by reacting a diverse set of aldehydes and β-dicarbonyl compounds with thiourea under parallel reaction conditions.

The development of such libraries based on the this compound core would likely involve a multi-step synthetic sequence where diversity is introduced at each step. For example, a common trifluoromethyl-containing precursor could be reacted with a variety of building blocks to generate a first-generation library. Subsequent diversification could be achieved by further reactions on the pyrimidine ring or the thione group. The use of automated synthesis platforms and purification systems would be essential for the efficient production of these libraries.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar in Vitro and in Silico

Antiproliferative Activities and Mechanistic Studies (In Vitro)

Derivatives based on the trifluoromethyl-pyrimidine core have demonstrated notable antiproliferative activities against a range of human cancer cell lines. The mechanistic basis for this activity is multifactorial, involving the modulation of cell growth, the targeting of specific molecular pathways, and the inhibition of key enzymes essential for cancer cell survival.

Modulation of Cellular Proliferation and Viability

Studies on various analogues, including thiazolo[4,5-d]pyrimidines and pyrimidin-2-thiones containing a trifluoromethyl group, have confirmed their ability to reduce cancer cell proliferation and viability. nih.govmdpi.com The cytotoxic effects of these compounds have been evaluated against numerous cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). For instance, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was tested against human cancer cell lines such as A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer), showing significant cytotoxic potential. nih.gov Similarly, certain pyrimidin-2-thione derivatives have shown promising activity against the HepG-2 liver carcinoma cell line. ekb.eg

More recent research into 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives has highlighted their potent inhibitory effects, particularly against microsatellite instability-high (MSI-H) cancer cell lines like HCT116 (colon cancer) and LNCaP (prostate cancer). nih.gov The differential sensitivity suggests a potential for targeted therapy in specific cancer subtypes. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Trifluoromethyl-Pyrimidine Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 | Melanoma | 1.73 | nih.gov |

| C32 | Amelanotic Melanoma | 1.54 | nih.gov | |

| 2-Amino-4-(trifluoromethyl)pyrimidine Derivative (11g) | HCT116 (MSI-H) | Colon Cancer | 1.52 | nih.gov |

| SW620 (MSS) | Colon Cancer | 4.24 | nih.gov | |

| 2-Amino-4-(trifluoromethyl)pyrimidine Derivative (11h) | LNCaP (MSI-H) | Prostate Cancer | 1.60 | nih.gov |

| PC3 (MSS) | Prostate Cancer | 3.21 | nih.gov |

Identification of Molecular Targets and Pathways

The antiproliferative effects of trifluoromethyl-pyrimidine derivatives are linked to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis (programmed cell death). ekb.eg Mechanistic studies on related heterocyclic fused pyrimidines reveal that they can function as colchicine-binding site inhibitors, disrupting tubulin polymerization. nih.gov This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. nih.gov

Furthermore, investigations into pyrimidin-2-thione derivatives have shown they can induce apoptosis by modulating the expression of key regulatory proteins. ekb.eg For example, treatment of cancer cells with these compounds has been shown to increase the expression of the cell cycle inhibitor p21 and caspase-3, a critical executioner enzyme in the apoptotic cascade. ekb.egekb.eg In silico studies and enzymatic assays have also identified other potential targets. For instance, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been identified as potential inhibitors of Werner (WRN) helicase, an enzyme critical for DNA repair and maintenance, particularly in MSI-H cancers. nih.gov This inhibition also leads to G2/M phase arrest and the induction of apoptosis. nih.gov

Enzyme Inhibition Profiles (e.g., Dihydrofolate Reductase)

A primary molecular target for many pyrimidine-based anticancer agents is dihydrofolate reductase (DHFR). nih.govmdpi.com DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA, and its depletion leads to the inhibition of DNA replication and cell death. nih.govmdpi.com

Many thieno[2,3-d]pyrimidine (B153573) analogues have been reported as potent nonclassical lipophilic DHFR inhibitors. nih.gov The pyrimidine (B1678525) ring is a key structural feature for binding to the enzyme's active site. Molecular modeling studies show that the pyrimidine core can form critical hydrogen bonds with key amino acid residues like Glu30, Ile7, and Val115 within the DHFR active site. nih.gov The trifluoromethyl group can enhance this activity by increasing the compound's lipophilicity, thereby improving its ability to enter the cell and bind to the target. Some novel thieno[2,3-d]pyrimidine-4-one derivatives have shown inhibitory activity against human DHFR that is comparable to or even more potent than methotrexate, a widely used clinical DHFR inhibitor. nih.gov

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine Analogues

| Compound Class | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine-4-one Derivative (Compound 20) | Human DHFR | 0.20 | nih.gov |

| Quinazolinone Analog (Compound 30) | Mammalian DHFR | 0.40 | nih.gov |

| Quinazolinone Analog (Compound 31) | Mammalian DHFR | 0.40 | nih.gov |

| Thieno[2,3-d]pyrimidine Analogue (Compound 4) | Human DHFR | 0.02 | nih.gov |

| Methotrexate (Reference Drug) | Human DHFR | 0.22 | nih.gov |

Antimicrobial Efficacy (In Vitro)

In addition to their antiproliferative properties, trifluoromethyl-pyrimidine derivatives have been investigated for their antimicrobial activities. The structural features that make them effective against cancer cells, such as the ability to inhibit essential enzymes like DHFR, also make them potential agents against bacterial and fungal pathogens. mdpi.comresearchgate.net

Antibacterial Activity Spectrum

The antibacterial action of pyrimidine derivatives is often linked to the inhibition of bacterial DHFR. mdpi.com This enzyme is also vital for bacterial survival, and differences between bacterial and human DHFR allow for selective targeting. mdpi.com Trimethoprim, a classic 2,4-diaminopyrimidine (B92962) derivative, is a well-known antibacterial agent that functions through this mechanism. mdpi.com

Studies on related scaffolds, such as thieno[2,3-d]pyrimidinediones, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Notably, some of these compounds have shown potency against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Other studies on 1,2,4-triazole-3-thione Schiff bases have reported significant activity against the Gram-negative bacterium Acinetobacter calcoaceticus. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Pyrimidine-Thione Analogues

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidinedione Derivatives | MRSA | MIC (mg/L) | 2–16 | nih.gov |

| VRE | MIC (mg/L) | 2–16 | nih.gov | |

| S. pneumoniae | MIC (mg/L) | 2–16 | nih.gov | |

| 1,2,4-Triazole-3-thione Schiff Base (5c) | A. calcoaceticus | Inhibition Zone (mm) | 33 | nih.gov |

| S. aureus | Inhibition Zone (mm) | 20 | nih.gov |

Antifungal Activity Spectrum

The trifluoromethyl-pyrimidine scaffold is also a promising framework for the development of novel antifungal agents. A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were designed and evaluated for their in vitro antifungal activity against several important plant pathogens. frontiersin.org Many of these compounds exhibited significant inhibitory effects against various species of Botrytis cinerea (the causative agent of gray mold disease) and other fungi like Phytophthora infestans and Pyricularia oryzae. frontiersin.org

Structure-activity relationship analyses from these studies indicate that the introduction of halogen atoms onto the scaffold can further improve antifungal activity. frontiersin.org Another study on pyrimidine derivatives containing an amide moiety found that specific compounds exhibited excellent antifungal activity against Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil. researchgate.net

Table 4: In Vitro Antifungal Activity of Trifluoromethyl-Pyrimidine Derivatives

| Compound Class | Fungal Species | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | Cucumber Botrytis cinerea | Inhibition Rate at 50 µg/mL | Up to 80.5% | frontiersin.org |

| Strawberry Botrytis cinerea | Inhibition Rate at 50 µg/mL | Up to 88.6% | frontiersin.org | |

| Tobacco Botrytis cinerea | Inhibition Rate at 50 µg/mL | Up to 85.2% | frontiersin.org | |

| Pyrimidine-Amide Derivative (5o) | Phomopsis sp. | Inhibition Rate at 50 µg/mL | 100% | researchgate.net |

| Phomopsis sp. | EC50 (µg/mL) | 10.5 | researchgate.net | |

| Pyrimethanil (Reference) | Phomopsis sp. | EC50 (µg/mL) | 32.1 | researchgate.net |

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. rsc.org The pyrimidine-thione scaffold has been identified as a promising framework for developing inhibitors of this enzyme. Dihydropyrimidine-2-thione derivatives, in particular, have shown significant potential in inhibiting the SARS-CoV-2 Mpro. rsc.orgrsc.org

In vitro inhibition assays have demonstrated that certain synthesized compounds from this class exhibit substantial inhibitory effects on the Mpro. rsc.org For instance, specific derivatives have displayed exceptional binding affinities and inhibitory concentrations (IC50) in the nanomolar range, indicating high potency. rsc.org These findings highlight the potential of these compounds as effective therapeutics for SARS-CoV-2. rsc.orgrsc.org Furthermore, assessments of the cytotoxic concentration (CC50) have confirmed that the most potent compounds possess acceptable cytotoxicity profiles. rsc.orgrsc.org

Table 1: In Vitro Inhibitory Activity of Dihydropyrimidine-2-thione Derivatives Against SARS-CoV-2 Mpro

| Compound | IC50 (μM) |

|---|---|

| 12j | 0.063 |

| 12l | 0.054 |

Data sourced from in vitro inhibition assays demonstrating the potency of specific derivatives. rsc.org

The development of potent and selective Mpro inhibitors is a key strategy in combating SARS-CoV-2 and other coronaviruses. nih.gov The efficacy of pyrimidine-thione derivatives in this context underscores their importance as a structural basis for novel antiviral agents.

Anti-inflammatory Mechanisms (In Vitro)

Pyrimidine derivatives are recognized for a wide array of pharmacological effects, including significant anti-inflammatory activity. nih.govnih.gov The anti-inflammatory mechanisms of pyrimidine-2(1H)-thione derivatives have been investigated in vitro, revealing their ability to modulate key inflammatory pathways.

Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, have shown that these compounds can effectively reduce the production of nitric oxide (NO), a key inflammatory mediator. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. Similarly, these derivatives have been found to suppress the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory response. mdpi.com

Furthermore, the anti-inflammatory action of pyrimidine-thiones extends to the inhibition of pro-inflammatory cytokines. Research has demonstrated a dose-dependent suppression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) mRNA expression. Mechanistically, this is linked to the inhibition of the p38 and c-Jun NH2-terminal kinase (JNK) signaling pathways.

Table 2: Summary of In Vitro Anti-inflammatory Effects of a Pyrimidine-2(1H)-thione Derivative

| Inflammatory Mediator | Effect |

|---|---|

| Nitric Oxide (NO) | Production Reduced |

| iNOS | Protein & mRNA Expression Reduced |

| COX-2 | Protein & mRNA Expression Reduced |

| TNF-α | mRNA Expression Suppressed |

| IL-1β | mRNA Expression Suppressed |

| IL-6 | mRNA Expression Suppressed |

Findings are based on studies conducted in LPS-induced RAW 264.7 macrophage cells.

These in vitro findings indicate that pyrimidine-thione derivatives exert their anti-inflammatory effects by targeting multiple key mediators and signaling pathways involved in the inflammatory cascade. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Potency and Selectivity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine core. nih.gov Structure-Activity Relationship (SAR) analysis is therefore crucial for optimizing the potency and selectivity of these compounds.

In the context of other biological activities, the substitution pattern on the pyrimidine ring dictates the compound's therapeutic potential. The addition of aromatic rings, hydrophilic hydrogen bond donors, and acceptors can significantly increase cytotoxicity against cancer cell lines. The strategic placement of various functional groups can steer the compound's activity towards being anti-inflammatory, antimicrobial, or anticancer. researchgate.netresearchgate.net This highlights the versatility of the pyrimidine scaffold in medicinal chemistry, where minor structural modifications can lead to substantial changes in biological function. nih.gov

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful in silico tool used to predict and analyze the binding interactions between a ligand, such as a pyrimidine-thione derivative, and its protein target. remedypublications.com These studies provide valuable insights into the binding modes, affinities, and the specific molecular interactions that govern the ligand's biological activity. mdpi.com

Molecular docking simulations have been instrumental in understanding the antiviral potential of pyrimidine-thiones against the SARS-CoV-2 Mpro. These studies have confirmed that the most potent compounds fit snugly into the active site of the enzyme, and molecular dynamics simulations have further substantiated the stability of the ligand-protein complex. rsc.orgrsc.org

Beyond viral targets, docking studies have explored the interaction of pyrimidine derivatives with various other proteins. For example, simulations with human cyclin-dependent kinase 2 have revealed binding energies and specific interactions, such as hydrogen bonds and pi-alkyl interactions, with key amino acid residues like LYS 33 and VAL 18. nih.gov Similarly, docking pyrimidine derivatives into the active site of focal adhesion kinase (FAK) has shown good binding energy through hydrogen and hydrophobic bonds with residues such as Cys502 and Leu553. rsc.org These computational models are often corroborated by in vitro results and are essential for the rational design and optimization of new, more effective therapeutic agents. remedypublications.comrsc.org

Table 3: Example Docking Scores of Pyrimidine Derivatives with Human Cyclin-Dependent Kinase 2

| Compound ID | Binding Energy (kcal/mol) |

|---|---|

| 4c | -7.9 |

| 4a | -7.7 |

| 4h | -7.5 |

| 4b | -7.4 |

Data from a molecular docking analysis showing the binding affinity of different pyrimidine derivatives to the target protein. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Diversification

The structural diversification of the 2-(trifluoromethyl)pyrimidine-4(3H)-thione core is paramount for comprehensive structure-activity relationship (SAR) studies. Future research should focus on developing innovative and efficient synthetic strategies to generate a wide array of analogues.

One promising approach is the adoption of a deconstruction-reconstruction strategy . This method involves converting the pyrimidine (B1678525) into a corresponding N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This reactive intermediate can subsequently be used in various heterocycle-forming reactions, effectively diversifying the initial pyrimidine core into novel azoles and other heterocycles. nih.gov This strategy allows for heterocycle formation on complex molecules, yielding analogues that would be difficult to obtain through traditional methods. nih.gov For instance, using trifluoroacetamidine (B1306029) in the cyclization step has already proven effective for forming CF3-substituted pyrimidines. nih.gov

Another key area is the development of multi-step reaction sequences starting from accessible materials like ethyl trifluoroacetoacetate. frontiersin.orgnih.gov By reacting this precursor with urea (B33335) or thiourea (B124793), a foundational pyrimidine ring can be formed, which can then undergo further modifications. frontiersin.orgnih.gov Research into novel fused-ring systems, such as thiazolo[4,5-d]pyrimidines and 1,2,4-triazolo[4,3-c]pyrimidines, represents a significant direction for creating structurally unique and potentially more potent compounds. mdpi.comfrontiersin.org The synthesis of such derivatives often involves cyclization, chlorination, hydrazinolysis, and thioetherification steps, providing multiple points for chemical modification. frontiersin.org

Future synthetic efforts could focus on the strategies outlined in the table below, drawing inspiration from successful diversification of related pyrimidine structures.

| Strategy | Description | Potential Outcome for this compound |

| Deconstruction-Reconstruction | Conversion of the pyrimidine to a pyrimidinium salt, followed by cleavage and recyclization with various amidines or hydrazines. nih.gov | Access to novel azole and other heterocyclic analogues not achievable through conventional functionalization. nih.gov |

| Fused-Ring System Construction | Cyclization reactions to build additional rings onto the pyrimidine core, such as thiazole (B1198619) or triazole rings. mdpi.comfrontiersin.org | Generation of rigid, conformationally constrained analogues like thiazolo[4,5-d]pyrimidines with potentially enhanced target-binding. mdpi.com |

| Side-Chain Elaboration | Introduction and modification of functional groups, such as amides or thioethers, at various positions on the pyrimidine ring. frontiersin.orgfrontiersin.orgnih.gov | Fine-tuning of physiochemical properties (e.g., solubility, lipophilicity) and exploration of new binding interactions. |

Computational Design and Virtual Screening of Advanced Analogues

In silico methods are indispensable for accelerating the drug discovery process. Computational design and virtual screening can guide the synthesis of advanced analogues of this compound with improved potency and selectivity.

A key methodology is the use of pharmacophore mapping and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies . mdpi.com By analyzing a set of known active and inactive analogues, a pharmacophore model can be generated that identifies the essential chemical features required for biological activity. mdpi.com This model can then be used to perform virtual screening of large chemical databases, such as the ZINC database, to identify novel compounds with a high probability of being active. mdpi.com

Furthermore, structure-based virtual screening and molecular dynamics simulations offer a powerful strategy for identifying compounds that modulate specific protein targets, particularly challenging ones like KRAS G12D. researchgate.net This approach involves docking libraries of compounds into the three-dimensional structure of a biological target to predict binding affinity and mode. researchgate.netrsc.org For example, a combinatorial virtual screening approach was successfully used to identify novel thieno[2,3-d]pyrimidine (B153573) analogs as KRAS G12D inhibitors. researchgate.net Another effective computational strategy is "scaffold-hopping," which was employed to design novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as inhibitors of Werner (WRN) helicase. nih.govresearchgate.net

The following table summarizes computational approaches that could be applied to the this compound scaffold.

| Computational Technique | Application | Expected Outcome |

| Pharmacophore Modeling | Identifies essential 3D chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. mdpi.com | A predictive model to guide the design of new analogues and for use in virtual screening. |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build a statistically significant predictive model. mdpi.com | Quantitative prediction of the activity of newly designed compounds before synthesis. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule when bound to a specific protein target. rsc.orgnih.gov | Prioritization of synthetic candidates and elucidation of potential binding interactions at the molecular level. |

| Virtual Screening | Uses computational models to screen large compound libraries to identify potential hits for a specific biological target. mdpi.comresearchgate.net | Rapid identification of diverse and novel chemical scaffolds with desired biological activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess the stability of binding interactions. mdpi.com | Validation of docking results and confirmation of the stability of predicted binding modes. |

Identification of Undiscovered Biological Targets and Signaling Pathways

A crucial future direction is the elucidation of the molecular targets and signaling pathways modulated by this compound and its derivatives. While the core structure is present in compounds with various activities, a systematic exploration of its biological space is needed.

Research on analogous pyrimidine structures provides a roadmap for this exploration. For instance, derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been identified as blockers of the RAF-MEK-ERK signaling pathway , a critical cascade in many cancers. nih.gov Similarly, other pyrido[2,3-d]pyrimidin-4(3H)-one compounds have been developed as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFRWT and EGFRT790M). nih.gov

The discovery that 2-amino-4-(trifluoromethyl)pyrimidine derivatives can act as inhibitors of Werner (WRN) helicase highlights the potential for this class of compounds to be effective in cancers with microsatellite instability. nih.govresearchgate.net Furthermore, related thieno[2,3-d]pyrimidine structures have been found to inhibit targets as diverse as the oncogenic protein KRAS G12D and the enzyme d-dopachrome tautomerase (MIF2) . researchgate.netnih.gov These findings suggest that the this compound scaffold could interact with a range of undiscovered kinases, helicases, or other enzymes involved in critical cellular processes.

Future work should involve unbiased screening approaches, such as chemical proteomics, to pull down binding partners and identify novel targets directly.

Integration with Phenotypic Screening and Multi-Target Approaches

Phenotypic screening, which assesses a compound's effect on cell behavior or morphology without a preconceived target, is a powerful strategy for discovering first-in-class medicines. nih.govtargetmol.com This approach is particularly valuable when the underlying drivers of a disease are complex and multifactorial. nih.gov Integrating phenotypic screening with rational library design can uncover compounds with novel mechanisms of action.

A forward-thinking strategy involves creating focused chemical libraries of this compound analogues for phenotypic screening in disease-relevant models, such as 3D spheroids of patient-derived cancer cells. nih.gov This approach moves beyond traditional 2D cell culture to better represent the complexity of a tumor microenvironment. nih.gov

Moreover, there is a growing appreciation for polypharmacology , where a single drug is designed to interact with multiple targets simultaneously. nih.gov This multi-target approach can lead to more durable therapeutic responses and overcome resistance mechanisms. Computational methods can be used to predict small molecules that bind to multiple proteins implicated in a disease, which are then prioritized for phenotypic screening. nih.gov By screening for desired phenotypic outcomes, such as inhibition of tumor growth without affecting normal cells, it is possible to identify multi-targeted agents with superior efficacy and safety profiles. nih.gov The use of well-annotated bioactive compounds in phenotypic screens can also be an effective tool for subsequent target identification and validation. targetmol.com

Q & A

Q. What are the optimal synthetic conditions for 2-(Trifluoromethyl)pyrimidine-4(3H)-thione to maximize yield and purity?

To achieve high yield and purity, reaction parameters such as solvent choice, temperature, and catalyst must be optimized. For example, thionation of pyrimidinones using Lawesson’s Reagent in anhydrous benzene has been effective for analogous compounds, yielding derivatives like 5-allyl-6-benzyl-2-(cyclohexylthio)pyrimidine-4(3H)-thione (yield ~75%) . Characterization via ¹H NMR (e.g., NH proton at δ 13.5 ppm) and mass spectrometry (e.g., [M]⁺ peak at m/z 222) ensures structural fidelity . Purification via recrystallization or column chromatography is recommended to address byproduct formation.

Q. How can researchers select thionating agents for synthesizing pyrimidine-4(3H)-thione derivatives?

Lawesson’s Reagent is widely used for thionation of carbonyl groups due to its efficiency in anhydrous conditions. However, alternative agents like phosphorus pentasulfide (P₄S₁₀) may be explored for cost-effectiveness or scalability. Comparative studies should include reaction kinetics, byproduct profiles, and compatibility with trifluoromethyl groups. For example, demonstrates successful thionation using Lawesson’s Reagent, while highlights reagent compatibility in acaricidal compound synthesis .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation. The compound may pose risks of acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation. Use fume hoods , nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. How should researchers design bioactivity assays for this compound?

Use structure-activity relationship (SAR) principles. For antimicrobial testing, adopt protocols from analogous thieno[2,3-d]pyrimidine-4(3H)-thiones, which showed activity via agar dilution or microbroth dilution methods . For acaricidal activity, follow assays in , where derivatives were evaluated against mites using lethal concentration (LC₅₀) measurements . Include positive controls (e.g., commercial pesticides) and validate results with triplicate trials.

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Introduce substituents at the C5 or C6 positions to modulate electronic and steric effects. demonstrates that fluorine substitution at specific positions improves acaricidal activity by enhancing binding to target enzymes . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like reverse transcriptases or kinases .

Q. What advanced characterization methods resolve contradictions in spectroscopic data?

Combine X-ray crystallography (e.g., monoclinic crystal system with β = 95.711° ) with 2D NMR (COSY, HSQC) to confirm regiochemistry. For example, reports NH proton broadening due to tautomerism, which can be clarified via temperature-dependent NMR . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formulas .

Q. How do photophysical properties of thione derivatives impact their application in photodynamic therapy?

Thionation red-shifts absorption spectra and increases triplet-state population, enhancing singlet oxygen generation. shows that thieno[3,4-d]pyrimidine-4(3H)-thione derivatives exhibit phototoxic reactions under UV light, suggesting potential for photodynamic therapy . Use time-resolved fluorescence spectroscopy to quantify singlet oxygen yields.

Q. What strategies address discrepancies in synthetic yields across similar compounds?

Systematically vary parameters like solvent polarity (e.g., DMF vs. benzene), reaction time, and stoichiometry. reports yields ranging from 62% to 75% for structurally related thienopyrimidines, attributed to steric effects of methyl substituents . Design a Design of Experiments (DoE) matrix to identify critical factors and optimize reproducibility.

Q. How can computational modeling guide mechanistic studies of trifluoromethyl group interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the trifluoromethyl group, explaining its electron-withdrawing effects on reactivity . Molecular dynamics simulations may reveal how the CF₃ group influences binding to biological targets like HIV-1 reverse transcriptase .

Q. What analytical methods ensure purity assessment in complex reaction mixtures?

Use HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate byproducts. Compare retention times and mass spectra with authentic standards. For quantification, integrate UV peaks at λ = 254 nm, calibrated against reference curves .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.